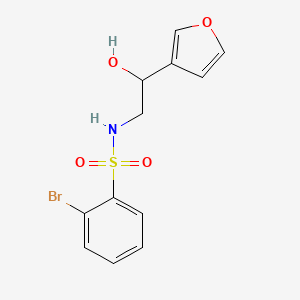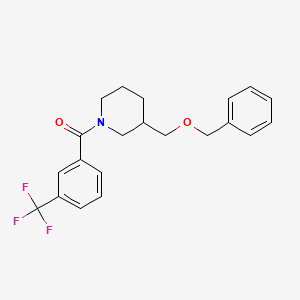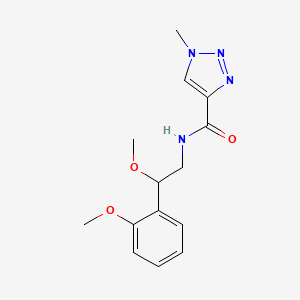
2-Bromo-3-(difluoromethyl)-5-fluoropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-3-(difluoromethyl)-5-fluoropyridine is an organofluorine compound that has garnered significant interest in the field of synthetic chemistry. This compound is characterized by the presence of bromine, difluoromethyl, and fluorine substituents on a pyridine ring, which imparts unique chemical properties and reactivity. It is widely used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fluorinated organic compounds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(difluoromethyl)-5-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 3-(difluoromethyl)-5-fluoropyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to scalable and cost-effective production of this compound.
化学反应分析
Types of Reactions: 2-Bromo-3-(difluoromethyl)-5-fluoropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyridine derivatives.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: The difluoromethyl group can undergo oxidation to form difluoromethyl ketones or reduction to yield difluoromethyl alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, THF) under inert atmosphere.
Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or reducing agents like lithium aluminum hydride (LiAlH4) in appropriate solvents.
Major Products:
- Substituted pyridine derivatives
- Aryl or vinyl pyridines
- Difluoromethyl ketones and alcohols
科学研究应用
2-Bromo-3-(difluoromethyl)-5-fluoropyridine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block in the synthesis of complex fluorinated molecules, which are important in materials science and catalysis.
Biology: The compound is used in the development of fluorinated bioactive molecules, which can exhibit enhanced metabolic stability and bioavailability.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) with potential therapeutic properties.
Industry: The compound finds applications in the production of agrochemicals, such as herbicides and insecticides, due to its ability to modulate biological activity.
作用机制
The mechanism of action of 2-Bromo-3-(difluoromethyl)-5-fluoropyridine is primarily determined by its ability to undergo nucleophilic substitution and cross-coupling reactions. The presence of electron-withdrawing fluorine and difluoromethyl groups enhances the electrophilicity of the bromine-substituted carbon, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce fluorinated moieties into target molecules.
Molecular Targets and Pathways: In biological systems, the compound can interact with enzymes and receptors through hydrogen bonding, hydrophobic interactions, and halogen bonding. These interactions can modulate the activity of biological targets, leading to potential therapeutic effects.
相似化合物的比较
- 2-Bromo-3,3,3-trifluoropropene
- 2-Bromo-3-fluorotoluene
- 2-Bromo-3,3-difluoropropene
Comparison: Compared to similar compounds, 2-Bromo-3-(difluoromethyl)-5-fluoropyridine offers unique reactivity due to the presence of both difluoromethyl and fluorine substituents on the pyridine ring. This combination enhances its electrophilicity and allows for selective functionalization at specific positions. Additionally, the compound’s ability to participate in a wide range of chemical reactions makes it a versatile intermediate in synthetic chemistry.
属性
IUPAC Name |
2-bromo-3-(difluoromethyl)-5-fluoropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N/c7-5-4(6(9)10)1-3(8)2-11-5/h1-2,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVXBIMIGPAAHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)F)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(3-methoxyphenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B3011965.png)


![3-[5-(Difluoromethyl)furan-2-yl]benzoic acid](/img/structure/B3011969.png)

![(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B3011973.png)




![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3011982.png)
![2-chloro-4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide](/img/structure/B3011984.png)
![4-(4-Fluorophenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pyrazol-3-amine](/img/structure/B3011987.png)
